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Abstract

Antifungal agent 41 is a compound with demonstrated inhibitory effects against Candida
albicans both in vitro and in vivo, marking it as a molecule of significant interest for the research
and development of novel treatments for invasive fungal infections[1]. This technical guide
provides a comprehensive overview of the spectroscopic analysis of Antifungal agent 41,
based on its putative chemical structure. Detailed experimental protocols for its characterization
by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared
(IR) Spectroscopy are presented. Furthermore, this document includes predicted spectroscopic
data to serve as a benchmark for experimental verification. A hypothesized mechanism of
action, targeting the ergosterol biosynthesis pathway, is also discussed and visually
represented.

Chemical Structure and Properties

While a definitive public confirmation linking the designation "Antifungal agent 41" to a specific
CAS number is pending, available data strongly suggests its identity as the compound with the
following structure, as cataloged in PubChem with CID 163114077[2].

Table 1: Chemical Identity of Antifungal Agent 41
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Parameter Value
(3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-
dihydroxy-10,13-dimethyl-17-[(2R)-6-
methylheptan-2-

IUPAC Name

yl-1,2,3,4,5,6,7,8,9,11,14,15,16,17-
tetradecahydrocyclopenta]a]phenanthren-12-

one[2]

Molecular Formula

C27H4603[2]

Molecular Weight 418.7 g/mol [2]
Appearance White to off-white solid (predicted)

. Soluble in methanol, ethanol, DMSO; sparingly
Solubility

soluble in water (predicted)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Antifungal agent 41

based on its sterol-like structure. These values are derived from computational models and

typical spectroscopic characteristics of similar sterol compounds.

Table 2: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~3.6-4.1 m 2H CH-OH

~0.6-2.5 m 41H Aliphatic Protons

~0.65 S 3H C18-CHs

~0.90 S 3H C19-CHs

Table 3: Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (ppm) Assignment
~210 C=0 (Ketone)
~70 - 80 CH-OH

~12 - 60 Aliphatic Carbons

Table 4: Predicted Mass Spectrometry Data

Technique Predicted m/z Interpretation
ESI-MS 419.35198 [M+H]*
441.33392 [M+Na]*+

417.33742 [M-H]-

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Antifungal agent
41.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

e Accurately weigh 5-10 mg of Antifungal agent 41.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDClIs3).
» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Pulse Program: zg30
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e Number of Scans: 16

e Receiver Gain: Set automatically
e Acquisition Time: ~2.7 s

o Relaxation Delay: 1.0 s

e Spectral Width: 20 ppm

e Temperature: 298 K

13C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)
e Number of Scans: 1024

e Receiver Gain: Set automatically

e Acquisition Time: ~1.1 s

o Relaxation Delay: 2.0 s

e Spectral Width: 240 ppm

o Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls: 8H = 7.26 ppm, 6C
=77.16 ppm).

 Integrate the peaks in the 'H NMR spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray
lonization (ESI) source.

Sample Preparation:
» Prepare a stock solution of Antifungal agent 41 in methanol at a concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 10 pg/mL with 50:50 methanol:water
containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative
ion mode.

Acquisition Parameters (Positive lon Mode):

lonization Mode: ESI+

o Capillary Voltage: 3.5 kV

e Sampling Cone: 30 V

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

» Desolvation Gas Flow: 600 L/hr

e Mass Range: 100-1000 m/z

Data Analysis:

« |dentify the molecular ion peaks ([M+H]*, [M+Na]*).

e For tandem MS (MS/MS) experiments, select the primary molecular ion for fragmentation
and analyze the resulting product ions to deduce structural information, which is particularly
useful for sterol-like molecules[3][4].

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12402249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12565904/
https://www.researchgate.net/publication/373489415_Fungal_Sterol_Analyses_by_Gas_Chromatography-Mass_Spectrometry_Using_Different_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:
» Place a small amount of the solid Antifungal agent 41 directly onto the ATR crystal.

e Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Acquisition Parameters:
o Spectral Range: 4000-400 cm™1
» Resolution: 4 cm—?
e Number of Scans: 32
Data Analysis:
« ldentify characteristic absorption bands for key functional groups.
o O-H stretch (alcohols): Broad band around 3300-3500 cm~1
o C-H stretch (alkanes): Sharp bands around 2850-3000 cm~1
o C=0 stretch (ketone): Strong, sharp band around 1700-1725 cm~1

Visualizations
Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12402249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Antifungal Agent 41

N

Dissolve in CDCI3 Dissolve in MeOH/H20 ‘ Solid Sample

i Sample Prefvaration l

NMR Spectroscopy Mass Spectrometry ]
(1H, 13C) (ESI-Q-TOF) FTIR-ATR Spectroscopy

l Spectro%opic Analysis
Purity Assessment Structural Elucidation

Data Interpretation

Diagram 1: General Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: General Spectroscopic Analysis Workflow.

Hypothesized Signaling Pathway

The sterol-like structure of Antifungal agent 41 suggests a mechanism of action that interferes
with the fungal cell membrane. A primary target for many antifungal drugs is the ergosterol
biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous
to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and
ultimately cell death[5].
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Caption: Hypothesized Inhibition of Ergosterol Biosynthesis.

Conclusion

This guide outlines the foundational spectroscopic methods for the characterization of
Antifungal agent 41. The provided protocols and predicted data serve as a robust starting
point for researchers. Experimental verification of the predicted data will be crucial in confirming
the structure and purity of the compound. Further studies, including two-dimensional NMR
experiments (COSY, HSQC, HMBC) and detailed fragmentation analysis by tandem mass
spectrometry, will provide a more definitive structural elucidation. Understanding the precise
mechanism of action through targeted biochemical assays will be the next critical step in the
development of this promising antifungal agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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